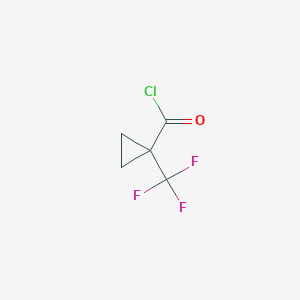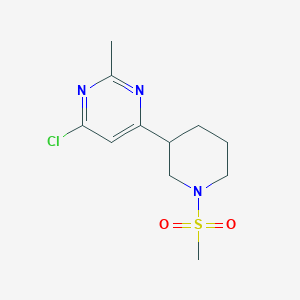
1-Trifluoromethylcyclopropane-1-carbonyl chloride
Descripción general
Descripción
1-Trifluoromethylcyclopropane-1-carbonyl chloride, also known as TFMCC, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. TFMCC is a highly reactive and stable compound that has been used in various chemical reactions, including the synthesis of pharmaceuticals, agrochemicals, and materials. In
Aplicaciones Científicas De Investigación
Electrophilic Chlorination and Trifluoromethylation
1-Trifluoromethylcyclopropane-1-carbonyl chloride is utilized in electrophilic chlorination reactions. This process is exclusively facilitated by reagents like trifluoromethanesulfonyl chloride (CF3SO2Cl), which is closely related to 1-Trifluoromethylcyclopropane-1-carbonyl chloride in terms of reactivity under reductive conditions. These reactions are crucial for the synthesis of compounds with C–Cl bonds, offering pathways for the development of enantioselective chlorination techniques (Chachignon, Guyon, & Cahard, 2017).
Oxidation of Cyclopropane-Containing Hydrocarbons
The oxidation of cyclopropane-containing hydrocarbons to cyclopropylketones is another significant application. This reaction represents a direct approach towards the synthesis of carbonylcyclopropanes, avoiding unnecessary synthetic stages and aligning with the principles of atom economy. The review by Sedenkova et al. (2018) systematizes data on the oxidation of cyclopropane-containing compounds and underscores the efficiency of various oxidants in these transformations, thus highlighting the potential utility of 1-Trifluoromethylcyclopropane-1-carbonyl chloride in similar contexts.
Hydroxycarbonylation Reactions
The role of 1-Trifluoromethylcyclopropane-1-carbonyl chloride extends to hydroxycarbonylation reactions, especially in aqueous-organic two-phase systems. These reactions are pivotal for the formation of carbon-carbon and carbon-heteroatom bonds. The literature indicates a growing interest in carbonylation reactions under biphasic conditions, suggesting a potential area of application for 1-Trifluoromethylcyclopropane-1-carbonyl chloride (Bertoux, Monflier, Castanet, & Mortreux, 1999).
Intramolecular Reactions of Diazocarbonyl Compounds
1-Trifluoromethylcyclopropane-1-carbonyl chloride may also find applications in the intramolecular reactions of diazocarbonyl compounds. These reactions have been extensively studied for their ability to synthesize complex polycyclic systems and natural products. The versatility of diazocarbonyl compounds in cyclization reactions to form cyclopropanes and other cyclic structures could be enhanced by the unique reactivity of 1-Trifluoromethylcyclopropane-1-carbonyl chloride (Burke & Grieco, 1980).
Propiedades
IUPAC Name |
1-(trifluoromethyl)cyclopropane-1-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClF3O/c6-3(10)4(1-2-4)5(7,8)9/h1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDPCIPDJGNJPBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(=O)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![1-[3-(3-Chloropyrazin-2-yl)piperidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B1399448.png)



